AZD7254

Hedgehog pathway Smoothened (SMO) inhibitor Oncology

AZD7254 is an orally active Smoothened (SMO) receptor inhibitor with a validated EC50 of 1.0 nM against sonic hedgehog (SHH) signaling. Discovered by AstraZeneca, its distinct imidazole moiety confers a ~4.7-fold potency advantage over the closest preclinical comparator AZD8542. A critical SAR—methyl substitution ortho to the heteroaryl group on the aniline core—drives its superior bioactive conformation and target engagement. In HT29-MEF co-implant xenograft models, 40 mg/kg BID PO achieved 42% tumor growth inhibition. Select AZD7254 for definitive target validation, pathway interrogation, and as a benchmark comparator in next-generation SMO antagonist development.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
Cat. No. B520113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7254
SynonymsAZD7254;  AZD-7254;  AZD 7254
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C
InChIInChI=1S/C24H22N4O2/c1-16-13-17(2)22(14-21(16)23-26-11-12-27-23)28-24(29)18-6-8-20(9-7-18)30-15-19-5-3-4-10-25-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)
InChIKeyBEZRNHWRVKFZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD7254: A Potent and Orally Active Smoothened (SMO) Inhibitor for Hedgehog Pathway Research and Drug Discovery Procurement


AZD7254 is a novel, orally active, small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer in the Hedgehog (Hh) signaling pathway [1]. It was discovered and optimized by AstraZeneca as part of a heteroarylamide series [1]. The compound potently inhibits sonic hedgehog (SHH) signaling with a reported EC50 of 1.0 nM [2]. AZD7254 is currently available for research use only (RUO) and is not approved for human therapeutic use, but its well-characterized preclinical profile makes it a valuable tool for target validation and pathway interrogation in oncology research [2].

Why Generic SMO Inhibitor Substitution Fails: The Critical Role of Heteroaryl Substitution in AZD7254's Potency Advantage


In the Hedgehog pathway, subtle structural variations in SMO inhibitors can profoundly impact target binding, cellular potency, and in vivo efficacy. The discovery of AZD7254 was driven by a focused lead optimization effort that identified a critical structure-activity relationship (SAR): a methyl substitution ortho to the heteroaryl group on the aniline core significantly improves potency by favoring the bioactive conformation [1]. This SAR, validated by quantum mechanics calculations and retrospective analysis of SMO crystal structures, demonstrates that even closely related analogs from the same chemical series cannot be assumed to be functionally equivalent [1]. AZD7254's distinct imidazole moiety confers a quantifiable potency advantage over its closest preclinical comparator, AZD8542, as detailed in the evidence guide below.

AZD7254 Quantitative Evidence Guide: Head-to-Head Potency and In Vivo Efficacy vs. AZD8542


Head-to-Head Potency Advantage: AZD7254 (EC50 1.0 nM) vs. AZD8542 (EC50 4.7 nM)

In a direct comparison from the same primary discovery paper and using consistent assay conditions, AZD7254 demonstrates a ~4.7-fold improvement in biochemical potency over its close structural analog AZD8542 [1]. This translates to a lower effective concentration required to inhibit the SMO receptor.

Hedgehog pathway Smoothened (SMO) inhibitor Oncology

In Vivo Efficacy: AZD7254 Achieves 42% Tumor Growth Inhibition in HT29-MEF Xenograft Model

AZD7254 demonstrates in vivo anti-tumor activity in a preclinical xenograft model. Oral administration at 40 mg/kg twice daily for 10 days resulted in a 42% inhibition of tumor growth in an HT29-MEF (murine embryonic fibroblast) co-implant model .

In vivo pharmacology Tumor xenograft Hedgehog pathway inhibition

Oral Bioavailability: AZD7254 is Orally Active with Demonstrated In Vivo PK

AZD7254 is characterized as an orally active compound with demonstrated systemic exposure following oral administration in preclinical species [1]. It shows moderate plasma clearance in both mouse and rat, indicating sustained exposure .

Pharmacokinetics Oral bioavailability Drug discovery

Safety Pharmacology: hERG Inhibition Profile

In secondary pharmacology profiling, AZD7254 shows moderate inhibition of the hERG potassium channel, a key liability associated with drug-induced QT prolongation . It is inactive against Na+ and K+ ion channels.

Cardiotoxicity hERG Safety pharmacology

AZD7254: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Hedgehog Pathway Target Validation and Mechanistic Studies

AZD7254's high potency (EC50 1.0 nM) makes it an ideal tool for definitive target validation studies. Researchers can use this compound to confirm SMO-dependence in cell lines and in vivo models, where its superior potency over earlier tool compounds like AZD8542 ensures robust pathway suppression at lower concentrations [1]. This reduces the risk of off-target effects at higher doses and improves the signal-to-noise ratio in mechanistic assays.

In Vivo Oncology Pharmacology: HT29-MEF Xenograft Model

For studies employing the HT29-MEF co-implant xenograft model, AZD7254 provides a well-characterized positive control. Its 42% tumor growth inhibition at 40 mg/kg BID PO offers a validated benchmark for assessing new SMO inhibitors or combination therapies [1]. This reduces experimental variability and enables direct performance comparison across different studies.

Oral Dosing Pharmacokinetic and Safety Profiling

AZD7254's oral activity and defined PK profile (moderate plasma clearance in rodents) support its use in studies where convenient, repeat oral dosing is required [1]. Researchers can leverage this data to design PK/PD studies without the need for invasive dosing routes. The known hERG liability also makes it a useful tool for studying and mitigating cardiovascular safety risks associated with SMO inhibitors in preclinical development .

Comparator Compound for Novel SMO Inhibitor Development

As a potent and structurally well-defined SMO inhibitor with published biochemical and in vivo data, AZD7254 serves as an excellent benchmark comparator for the development of next-generation SMO antagonists. Its ~4.7-fold potency advantage over AZD8542 provides a clear and quantifiable target for new chemical entities aiming to surpass current standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD7254

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.